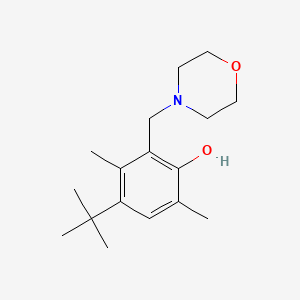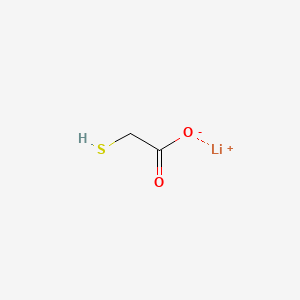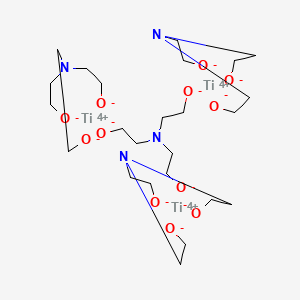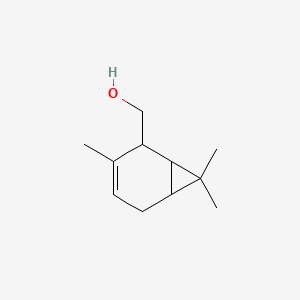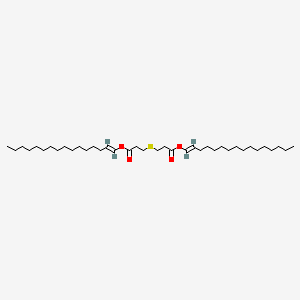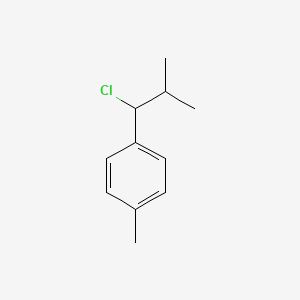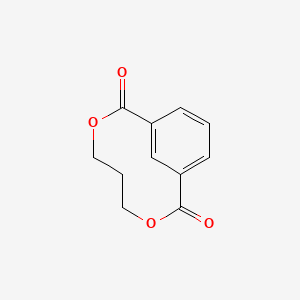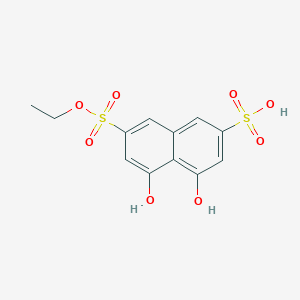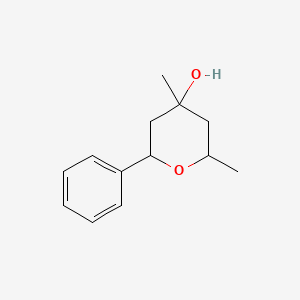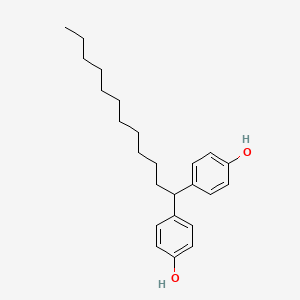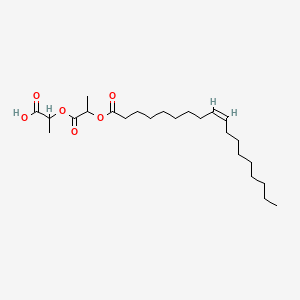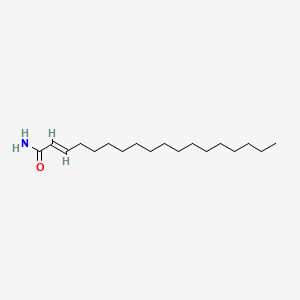
(E)-octadec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Octadec-2-enamide is an organic compound belonging to the class of fatty acid amides It is characterized by a long carbon chain with a double bond in the trans configuration at the second carbon and an amide group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Octadec-2-enamide can be synthesized through several methods. One common approach involves the reaction of octadec-2-enoic acid with ammonia or an amine under dehydrating conditions. The reaction typically requires a catalyst, such as a dehydrating agent like thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of octadec-2-enoic acid followed by amidation. This process involves the use of metal catalysts such as palladium or nickel to achieve the desired hydrogenation, followed by the reaction with ammonia or an amine to form the amide.
Chemical Reactions Analysis
Types of Reactions: (E)-Octadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
(E)-Octadec-2-enamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and analgesic properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-octadec-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate lipid signaling pathways by interacting with receptors and enzymes involved in lipid metabolism. This interaction can lead to changes in cellular processes such as inflammation and pain perception.
Comparison with Similar Compounds
Stearamide: Similar in structure but lacks the double bond.
Oleamide: Contains a cis double bond instead of the trans configuration.
Palmitamide: Shorter carbon chain with similar amide functionality.
Uniqueness: (E)-Octadec-2-enamide is unique due to its specific trans double bond configuration, which imparts distinct chemical and physical properties compared to its cis and saturated counterparts. This configuration can influence its reactivity and interaction with biological systems, making it a compound of interest for various applications.
Properties
CAS No. |
29966-03-8 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(E)-octadec-2-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H2,19,20)/b17-16+ |
InChI Key |
MHKBSCHWKVCLJL-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


